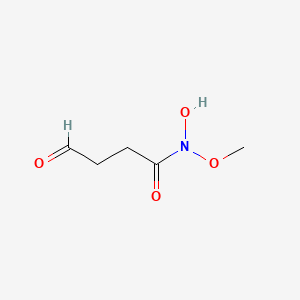

Succinaldehydic acid, O-methyloxime, N-oxide

CAS No.: 102367-17-9

Cat. No.: VC16997650

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102367-17-9 |

|---|---|

| Molecular Formula | C5H9NO4 |

| Molecular Weight | 147.13 g/mol |

| IUPAC Name | N-hydroxy-N-methoxy-4-oxobutanamide |

| Standard InChI | InChI=1S/C5H9NO4/c1-10-6(9)5(8)3-2-4-7/h4,9H,2-3H2,1H3 |

| Standard InChI Key | FWGWGVQEZXKOOR-UHFFFAOYSA-N |

| Canonical SMILES | CON(C(=O)CCC=O)O |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

Succinaldehydic acid, O-methyloxime, N-oxide features a four-carbon backbone derived from succinaldehydic acid (), with modifications at the aldehyde and amine groups. The aldehyde moiety is converted into an O-methyloxime (), while the amine group is oxidized to an N-oxide (). This dual functionalization confers distinct electronic and steric properties, as evidenced by its IUPAC name, N-hydroxy-N-methoxy-4-oxobutanamide.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 147.13 g/mol |

| InChIKey | FWGWGVQEZXKOOR-UHFFFAOYSA-N |

| Canonical SMILES | CON(C(=O)CCC=O)O |

| PubChem CID | 24846188 |

The compound’s planar geometry, inferred from its SMILES string, suggests potential conjugation between the oxime and carbonyl groups, which may influence its reactivity .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for synthesizing succinaldehydic acid, O-methyloxime, N-oxide are scarce in public literature, analogous compounds provide insight into plausible routes. A two-step strategy is hypothesized:

-

Oxime Formation: Reaction of succinaldehydic acid with methoxylamine () under acidic conditions to yield the O-methyloxime intermediate.

-

N-Oxidation: Treatment of the intermediate with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the N-oxide group .

This approach mirrors methodologies used for synthesizing succin-imide N-oxide (PubChem CID: 18544939), where oxidation of pyrrolidine-2,5-dione yields the N-oxide derivative .

Stability and Degradation

The compound’s stability is contingent on environmental factors:

-

Hydrolysis: The N-oxide group may undergo reduction in aqueous media, reverting to the parent amine.

-

Thermal Decomposition: Sublimation observed at 239°F (115°C) under reduced pressure (5 mmHg) indicates sensitivity to heat .

Physicochemical Properties

Spectroscopic Profiles

-

IR Spectroscopy: Expected peaks include at 950–1250 cm (N-oxide) and at 1640–1690 cm (oxime) .

-

NMR: NMR signals for the methyl group (δ 3.2–3.5 ppm) and oxime proton (δ 8.1–8.3 ppm) are anticipated.

Biological and Pharmacological Insights

Metabolic Context

Comparative Analysis with Analogues

Succin-Imide N-Oxide (C4_44H5_55NO3_33)

This analogue shares the N-oxide motif but replaces the oxime with a cyclic imide. Key differences include:

-

Molecular Weight: 115.09 g/mol vs. 147.13 g/mol.

-

Reactivity: The imide ring in succin-imide N-oxide enhances electrophilicity, facilitating nucleophilic attacks at the carbonyl groups .

Table 2: Structural and Functional Comparison

| Feature | Succinaldehydic Acid, O-Methyloxime, N-Oxide | Succin-Imide N-Oxide |

|---|---|---|

| Functional Groups | Oxime, N-oxide, carbonyl | Imide, N-oxide |

| Solubility in Water | <0.1 g/100 mL | 0.5 g/100 mL |

| Bioactivity Potential | Neurotransmitter modulation | Enzyme inhibition |

Applications and Future Directions

Research Applications

-

Biochemical Probes: The compound’s GABA-derived structure positions it as a tool for studying neurotransmitter metabolism.

-

Drug Development: Functional groups amenable to derivatization (e.g., oxime) could yield novel HDAC inhibitors or antimicrobial agents .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume